molecular formula C17H15ClN2O2S B5083999 N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide

N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B5083999
M. Wt: 346.8 g/mol
InChI Key: NMUXPVMDAYGGGN-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide, also known as BTCPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its effects on enzyme activity and protein structure. In environmental science, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been explored for its potential use as a pesticide.

Mechanism of Action

N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide exerts its effects through the inhibition of specific enzymes, such as tyrosinase and acetylcholinesterase. It also interacts with proteins, such as albumin, and disrupts their structure and function. These mechanisms of action contribute to the potential therapeutic and environmental applications of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been demonstrated to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. In biochemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to alter enzyme activity and protein structure, leading to changes in cellular function. In environmental science, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been found to have insecticidal and herbicidal effects.

Advantages and Limitations for Lab Experiments

N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide, including the investigation of its potential use as a therapeutic agent for various diseases, the exploration of its effects on protein-protein interactions, and the development of new synthetic methods for its production. Additionally, further studies are needed to determine the safety and environmental impact of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide and its potential applications.
Conclusion:
In conclusion, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide and its applications.

Synthesis Methods

N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-methylbenzamide with 2-aminobenzenethiol, followed by the reaction of the resulting product with 4-chlorophenol and 2-bromo-2-methylpropanoic acid. The final product is obtained after purification and isolation.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-17(2,22-12-9-7-11(18)8-10-12)15(21)20-16-19-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUXPVMDAYGGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NC2=CC=CC=C2S1)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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